molecular formula C8H9IN2O4 B15034777 ethyl (2-hydroxy-5-iodo-4-oxopyrimidin-1(4H)-yl)acetate

ethyl (2-hydroxy-5-iodo-4-oxopyrimidin-1(4H)-yl)acetate

Cat. No.: B15034777
M. Wt: 324.07 g/mol
InChI Key: QHZFWCFMBJICGX-UHFFFAOYSA-N
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Description

ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from urea and malonic acid derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding hydrogenated derivative.

    Oxidation Reactions: Oxidation can occur at the ethyl ester group, converting it to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted pyrimidine derivatives.

    Reduction: Hydrogenated pyrimidine derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and pharmaceuticals, contributing to the development of new products.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(5-BROMO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE
  • ETHYL 2-(5-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE
  • ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE

Uniqueness

The uniqueness of ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE lies in the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and ability to form strong interactions with biological targets, making it a valuable tool in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C8H9IN2O4

Molecular Weight

324.07 g/mol

IUPAC Name

ethyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate

InChI

InChI=1S/C8H9IN2O4/c1-2-15-6(12)4-11-3-5(9)7(13)10-8(11)14/h3H,2,4H2,1H3,(H,10,13,14)

InChI Key

QHZFWCFMBJICGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=O)NC1=O)I

Origin of Product

United States

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